2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
Description
The compound 2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is a pyrimidine-based acetamide derivative characterized by:
- A 4-aminopyrimidine core substituted with a benzenesulfonyl group at position 5.
- A sulfanyl bridge linking the pyrimidine ring to an acetamide moiety.
- An N-(4-methoxyphenyl) group attached to the acetamide.
Properties
IUPAC Name |
2-[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S2/c1-27-14-9-7-13(8-10-14)22-17(24)12-28-19-21-11-16(18(20)23-19)29(25,26)15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,22,24)(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVRHQJGVUBMXOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
SirReal2 (2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-[5-(naphthalen-1-ylmethyl)thiazol-2-yl]acetamide)
- Structural Features :
- 4,6-Dimethylpyrimidin-2-ylsulfanyl group.
- Thiazole ring substituted with a naphthalenylmethyl group.
- Biological Activity : SIRT2 inhibitor, targeting epigenetic regulation .
- Key Differences :
- The naphthalenylmethyl-thiazole substituent enhances lipophilicity compared to the target compound’s 4-methoxyphenyl group.
- The dimethylpyrimidine core may reduce steric hindrance, facilitating enzyme binding.
- Molecular Formula : C₂₂H₂₀N₄OS₂.
N-(4-Methoxyphenyl)-2-(4-Pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (Compound 38)
- Structural Features :
- Quinazoline-2-sulfonyl group substituted with pyrrolidine.
- N-(4-methoxyphenyl)acetamide.
- Biological Activity : Demonstrated remarkable anticancer activity against HCT-1, SF268, and MCF-7 cell lines .
- Key Differences: The quinazoline core (vs. pyrimidine) may enhance DNA intercalation or kinase inhibition.
2-{[4-Amino-5-(Thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3-Fluorophenyl)acetamide
- Structural Features :
- Thiophene-2-sulfonyl group replaces benzenesulfonyl.
- 3-Fluorophenyl substituent instead of 4-methoxyphenyl.
- Key Differences :
- Molecular Formula : C₁₆H₁₃FN₄O₃S₃.
AS111 (2-[[4-Amino-5-(2-Pyridinyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide)
- Structural Features :
- 1,2,4-Triazole core substituted with pyridine.
- 3-Methylphenyl group.
- Biological Activity : 1.28× more potent than diclofenac in anti-inflammatory assays, likely via COX-2 inhibition .
- Key Differences :
- The triazole ring (vs. pyrimidine) may favor hydrophobic interactions in enzyme active sites.
- Methylphenyl enhances lipophilicity compared to methoxyphenyl.
Comparative Analysis
Table 1: Structural and Pharmacological Comparison
Impact of Core Heterocycle
- Pyrimidine (Target Compound, SirReal2): Favors interactions with ATP-binding pockets in kinases or nucleic acids.
- Triazole (AS111): Enhances hydrogen bonding and hydrophobic interactions, as seen in COX-2 inhibition .
- Quinazoline (Compound 38): Known for kinase inhibition (e.g., EGFR), contributing to anticancer activity .
Role of Substituents
- 4-Methoxyphenyl (Target Compound, Compound 38): Electron-donating group improves solubility and may enhance receptor binding.
- Fluorophenyl (): Electron-withdrawing group may increase metabolic stability.
Pharmacological Potential
- The target compound’s benzenesulfonyl group could improve binding to sulfonyl-binding enzymes (e.g., carbonic anhydrase) compared to thiophene analogs.
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